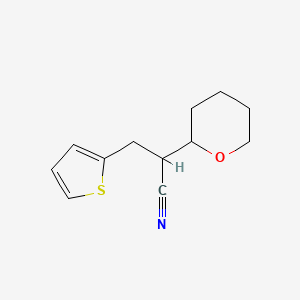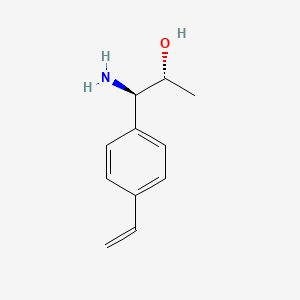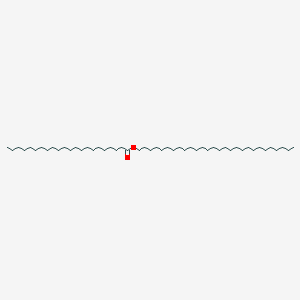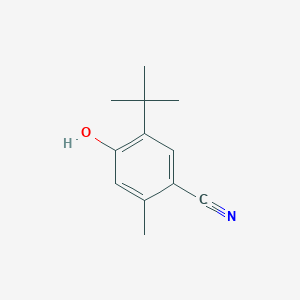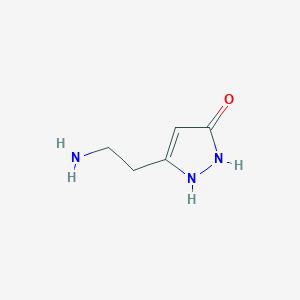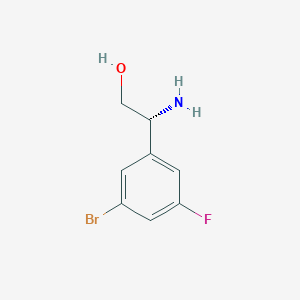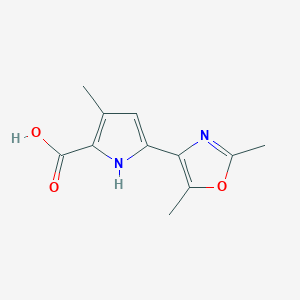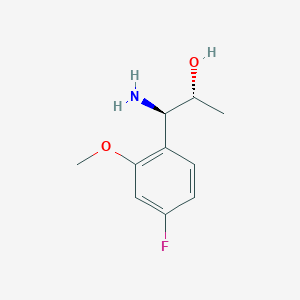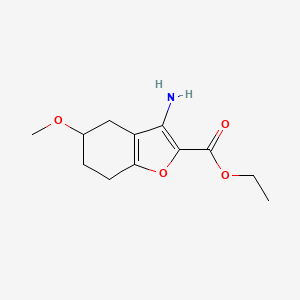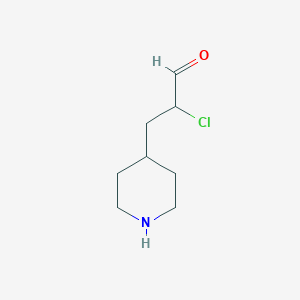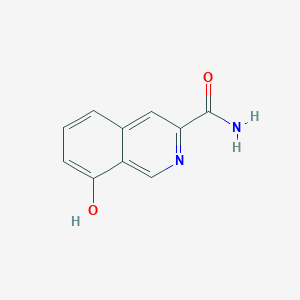
8-Hydroxyisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyisoquinoline-3-carboxamide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxamide group at the 3rd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisoquinoline-3-carboxamide typically involves the following steps:
Starting Material: Isoquinoline is used as the starting material.
Hydroxylation: The hydroxyl group is introduced at the 8th position using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxylation: The carboxamide group is introduced at the 3rd position through a series of reactions involving nitration, reduction, and subsequent amidation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Aminoisoquinoline derivatives.
Substitution Products: Ester or ether derivatives of isoquinoline.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases due to its ability to chelate metal ions and inhibit oxidative stress.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxyisoquinoline-3-carboxamide involves its ability to chelate metal ions, which can inhibit metal-dependent enzymes and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. The pathways involved may include inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Similar in structure but lacks the carboxamide group.
Isoquinoline-3-carboxamide: Lacks the hydroxyl group at the 8th position.
Quinoline-3-carboxamide: Similar structure but with a different ring system.
Uniqueness: 8-Hydroxyisoquinoline-3-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
8-hydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)8-4-6-2-1-3-9(13)7(6)5-12-8/h1-5,13H,(H2,11,14) |
Clave InChI |
YSRAZGYDWKIHEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC=C2C(=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


